molecular formula C12H11NO2 B3290829 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile CAS No. 86824-80-8

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile

Cat. No.: B3290829
CAS No.: 86824-80-8
M. Wt: 201.22 g/mol
InChI Key: WFXHJLORJYMGHL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile is a complex organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is characterized by its unique oxireno[2,3-c]chromene structure, which includes an epoxide ring fused to a chromene core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile involves multiple steps, typically starting with the preparation of the chromene core. The synthetic route often includes the following steps:

    Formation of the Chromene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Epoxide Ring: The chromene core is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Addition of the Carbonitrile Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile can be compared with other similar compounds, such as:

    2,2-Dimethylchromene: Lacks the epoxide ring and carbonitrile group, making it less reactive.

    Epoxychromene: Contains the epoxide ring but lacks the dimethyl and carbonitrile groups, resulting in different chemical properties.

    Chromene-5-carbonitrile:

The uniqueness of this compound lies in its combination of the epoxide ring, chromene core, and carbonitrile group, which confer distinctive chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-4-3-7(6-13)5-9(8)15-12/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXHJLORJYMGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)C3=C(O1)C=C(C=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Reactant of Route 2
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Reactant of Route 3
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Reactant of Route 4
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2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Reactant of Route 5
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile

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